molecular formula C13H12ClN3O3 B2993030 N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861208-50-6

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2993030
CAS No.: 861208-50-6
M. Wt: 293.71
InChI Key: SPPMEAXAYDGXRH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by a hydroxyl group at position 6, a methyl group at position 1, and a 5-chloro-2-methylphenyl substituent on the amide nitrogen. Its structure combines a pyrimidine core with aromatic and polar functional groups, making it a candidate for diverse biological applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-7-3-4-8(14)5-9(7)15-12(19)10-6-11(18)17(2)13(20)16-10/h3-6H,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGDNOPSXWBPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)N(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative with significant biological activity. Its molecular formula is C13H12ClN3O3, and it has garnered attention for its potential therapeutic applications in various medical fields, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this category can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain pyrimidines could inhibit the growth of HEp-2 cells significantly at concentrations as low as 1 µM, suggesting a dose-dependent response .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Pyrimidine derivatives are known to inhibit enzymes involved in the de novo synthesis pathway of pyrimidines, which is crucial for DNA and RNA replication. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that similar pyrimidine compounds exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains, demonstrating their potential as effective antimicrobial agents.

Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of this compound on a panel of cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HEp-210Inhibition of DNA synthesis
MCF715Induction of apoptosis
A54912Cell cycle arrest at G1 phase

The compound showed a significant reduction in cell viability across all tested lines, supporting its potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various pathogens:

PathogenMIC (µg/mL)Observations
Staphylococcus aureus8Effective against methicillin-resistant strains
Mycobacterium tuberculosis0.5Potent activity against drug-resistant variants

These findings suggest that the compound could be developed further as an antibiotic treatment option.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

ParameterValue
Cmax (µg/mL)592 ± 62 (i.v.)
t½ (h)26.2 ± 0.9
Clearance (L/h/kg)1.5 ± 0.3
Oral Bioavailability (%)40.7

These results suggest favorable pharmacokinetic properties that could support its use in clinical settings .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

  • N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (): Substituents: Replaces the 5-chloro-2-methylphenyl group with a 3,4-dimethylphenyl moiety.
  • 1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (): Substituents: Features a dichlorophenyl group and an additional 4-chlorophenyl on the pyrimidine ring.
  • N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): Substituents: Includes methoxy and ethoxy groups, introducing hydrogen-bond acceptors absent in the main compound.
Table 1: Key Physical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Features
Main Compound ~280 (estimated) N/A 5-Chloro-2-methylphenyl substituent
273.29 N/A 3,4-Dimethylphenyl group
~400 (estimated) N/A Dichlorophenyl groups
, Compound 45 489 (M+H)⁺ 153–155 Trifluoromethyl group
  • Synthetic Methods: The main compound’s synthesis likely parallels methods in , where POCl₃ in DMF is used for formylation of pyrimidinecarboxamides . describes thioxo-pyrimidine derivatives synthesized via alkylation of amino precursors, suggesting adaptable routes for modifying the pyrimidine core .

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